molecular formula C18H21NO4S2 B2824375 4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine CAS No. 2034521-15-6

4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine

Cat. No.: B2824375
CAS No.: 2034521-15-6
M. Wt: 379.49
InChI Key: MSIMWCXIUWHWNY-UHFFFAOYSA-N
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Description

4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine is an organic compound that features a piperidine ring substituted with benzylsulfonyl and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine typically involves the reaction of piperidine with benzylsulfonyl chloride and phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the corresponding piperidine derivative.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding piperidine derivative.

Scientific Research Applications

4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Phenylsulfonyl)piperidine: Lacks the benzyl group, which may affect its reactivity and biological activity.

    1-(Phenylsulfonyl)piperidine: Similar structure but with only one sulfonyl group, leading to different chemical and biological properties.

Uniqueness

4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine is unique due to the presence of both benzyl and phenylsulfonyl groups, which can enhance its reactivity and potential applications in various fields. The combination of these functional groups provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-benzylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c20-24(21,15-16-7-3-1-4-8-16)17-11-13-19(14-12-17)25(22,23)18-9-5-2-6-10-18/h1-10,17H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIMWCXIUWHWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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